3,5-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a pyrimidinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding benzoyl chloride using thionyl chloride.
Amidation Reaction: The benzoyl chloride is reacted with 2-(pyrrolidin-1-yl)pyrimidin-4-yl)methylamine under basic conditions to form the desired benzamide.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Materials Science: Explored for its potential in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pyrimidinylmethyl moiety is particularly important for binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the pyrimidinylmethyl moiety, resulting in different biological activity.
N-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide: Similar structure but without the methoxy groups, affecting its chemical reactivity and biological interactions.
Uniqueness
3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to the combination of methoxy groups and the pyrimidinylmethyl moiety, which confer specific chemical properties and biological activities not found in simpler analogs. This makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-9-13(10-16(11-15)25-2)17(23)20-12-14-5-6-19-18(21-14)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOQZZZCTWQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NC(=NC=C2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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